molecular formula C15H13NO3 B14622274 9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester CAS No. 60706-06-1

9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester

Cat. No.: B14622274
CAS No.: 60706-06-1
M. Wt: 255.27 g/mol
InChI Key: KLJJTRQZGICVCW-UHFFFAOYSA-N
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Description

9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by a fused ring system that includes a pyrrole ring and a benzene ring, making it a privileged structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrrolo[1,2-a]indole derivatives often involves cascade reactions catalyzed by Brønsted acids. One efficient method includes the Friedel–Crafts alkenylation/1,6-addition/condensation cascade reaction. This method provides access to highly functionalized 9H-Pyrrolo[1,2-a]indoles in moderate to high yields . Another approach involves the use of sodium iodide as a catalyst in a sulfonyl-radical-involved cascade cyclization–isomerization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis and tert-butyl hydroperoxide (TBHP) for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, while sulfonyl-radical-involved reactions can produce 2-sulfonated 9H-Pyrrolo[1,2-a]indoles .

Scientific Research Applications

9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules. This interaction can lead to the modulation of cellular pathways and the exertion of its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is unique due to its specific functional groups and the resulting biological activities.

Properties

CAS No.

60706-06-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 1-methyl-4-oxopyrrolo[1,2-a]indole-2-carboxylate

InChI

InChI=1S/C15H13NO3/c1-3-19-15(18)11-8-13-14(17)10-6-4-5-7-12(10)16(13)9(11)2/h4-8H,3H2,1-2H3

InChI Key

KLJJTRQZGICVCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)C

Origin of Product

United States

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